molecular formula C12H14O2 B12650936 2-Benzyl-4,7-dihydro-1,3-dioxepin CAS No. 84473-75-6

2-Benzyl-4,7-dihydro-1,3-dioxepin

Cat. No.: B12650936
CAS No.: 84473-75-6
M. Wt: 190.24 g/mol
InChI Key: MZZDWTVIULLXSC-UHFFFAOYSA-N
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Description

2-Benzyl-4,7-dihydro-1,3-dioxepin is a heterocyclic organic compound that belongs to the class of dioxepines These compounds are characterized by a seven-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4,7-dihydro-1,3-dioxepin typically involves the reaction of 2-butene-1,4-diol with benzaldehyde. This reaction proceeds through an acid-catalyzed cyclization process, forming the dioxepin ring structure . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, as well as employing efficient separation techniques to isolate the desired product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4,7-dihydro-1,3-dioxepin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using molecular oxygen in the presence of initiators like azodiisobutyronitrile (AIBN).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), which can reduce the dioxepin ring to form dihydro derivatives.

    Substitution: The benzyl group in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidation products include various oxygenated derivatives of the dioxepin ring.

    Reduction: Reduction leads to the formation of dihydro derivatives.

    Substitution: Substituted benzyl derivatives with functional groups like nitro, bromo, etc.

Scientific Research Applications

2-Benzyl-4,7-dihydro-1,3-dioxepin has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Benzyl-4,7-dihydro-1,3-dioxepin can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its benzyl group, which enhances its reactivity and broadens its range of applications in various fields.

Properties

CAS No.

84473-75-6

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-benzyl-4,7-dihydro-1,3-dioxepine

InChI

InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-12-13-8-4-5-9-14-12/h1-7,12H,8-10H2

InChI Key

MZZDWTVIULLXSC-UHFFFAOYSA-N

Canonical SMILES

C1C=CCOC(O1)CC2=CC=CC=C2

Origin of Product

United States

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